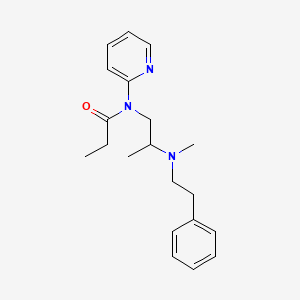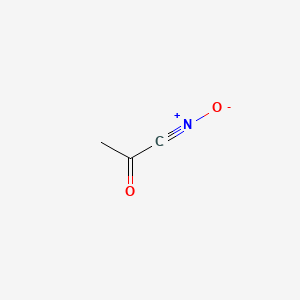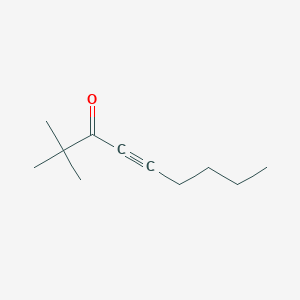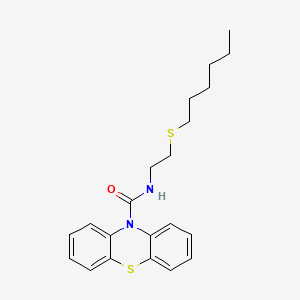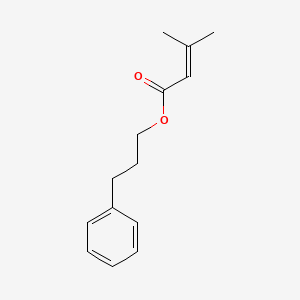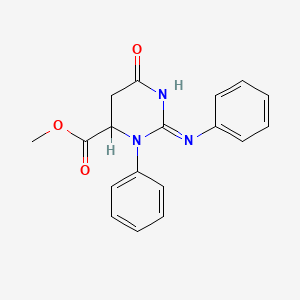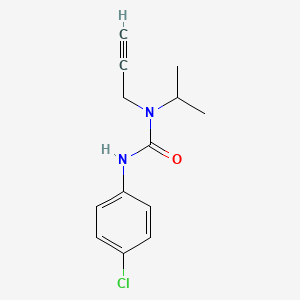
1-Acetyl-L-prolyl-L-leucylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-L-prolyl-L-leucylglycinamide is a synthetic peptide compound with the molecular formula C17H28N4O6 It is a derivative of L-proline and L-leucine, two naturally occurring amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 1-Acetyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide forms .
科学的研究の応用
1-Acetyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including as a modulator of enzyme activity.
作用機序
The mechanism of action of 1-Acetyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
L-Prolyl-L-leucylglycinamide: A closely related peptide with similar structural features.
Oxytocin: A peptide hormone with a similar amino acid sequence but different biological activity.
Larazotide: A synthetic peptide used as a tight junction regulator in medical applications.
Uniqueness: 1-Acetyl-L-prolyl-L-leucylglycinamide is unique due to its specific acetylation and peptide sequence, which confer distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with molecular targets sets it apart from other similar compounds .
特性
CAS番号 |
54794-19-3 |
|---|---|
分子式 |
C15H26N4O4 |
分子量 |
326.39 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O4/c1-9(2)7-11(14(22)17-8-13(16)21)18-15(23)12-5-4-6-19(12)10(3)20/h9,11-12H,4-8H2,1-3H3,(H2,16,21)(H,17,22)(H,18,23)/t11-,12-/m0/s1 |
InChIキー |
FUGKHIUPUGPXSV-RYUDHWBXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)C |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


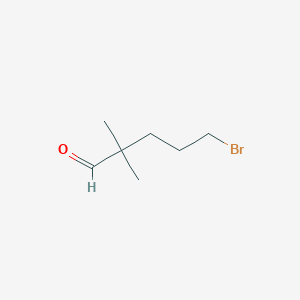
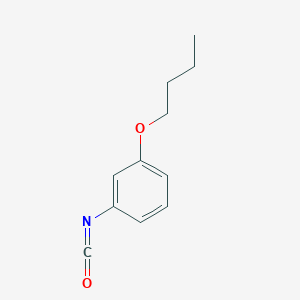
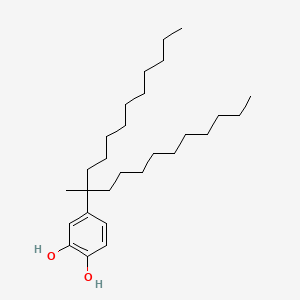
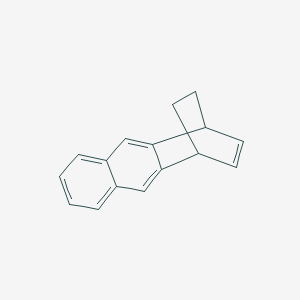
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
